molecular formula C18H16N2O2 B12537036 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester CAS No. 651714-20-4

1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester

Cat. No.: B12537036
CAS No.: 651714-20-4
M. Wt: 292.3 g/mol
InChI Key: HJLJDMRUNTVCDR-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethanol derivatives.

Scientific Research Applications

1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate hormones, and affect biological processes by acting as signaling molecules . These interactions can lead to therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

651714-20-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

methyl N-benzoyl-2-(1H-indol-3-yl)ethanimidate

InChI

InChI=1S/C18H16N2O2/c1-22-17(20-18(21)13-7-3-2-4-8-13)11-14-12-19-16-10-6-5-9-15(14)16/h2-10,12,19H,11H2,1H3

InChI Key

HJLJDMRUNTVCDR-UHFFFAOYSA-N

Canonical SMILES

COC(=NC(=O)C1=CC=CC=C1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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